molecular formula C11H18Cl2N2 B8135998 2-(p-Tolyl)piperazine dihydrochloride

2-(p-Tolyl)piperazine dihydrochloride

Cat. No.: B8135998
M. Wt: 249.18 g/mol
InChI Key: HHRIJMVJTZDXBM-UHFFFAOYSA-N
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Description

2-(p-Tolyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)piperazine dihydrochloride typically involves the reaction of p-toluidine with piperazine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale reactions using high-boiling solvents and catalytic hydrogenation. The process may include steps such as N-protection and deprotection, as well as the use of specific catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, bromoethyldiphenylsulfonium triflate, and various oxidizing and reducing agents. Reaction conditions often involve the use of high-boiling solvents, basic or acidic environments, and specific catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield piperazinopyrrolidinones, while substitution reactions can produce various substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(p-Tolyl)piperazine dihydrochloride include other piperazine derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the p-tolyl group.

Properties

IUPAC Name

2-(4-methylphenyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRIJMVJTZDXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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